5-Cyano-4-cyclopropoxynicotinic acid
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Overview
Description
5-Cyano-4-cyclopropoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a cyano group (-CN) and a cyclopropoxy group (-O-C3H5) attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-4-cyclopropoxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid as the core structure.
Introduction of the Cyano Group: The cyano group can be introduced through a cyanation reaction, often using reagents such as cyanogen bromide (BrCN) or sodium cyanide (NaCN) under controlled conditions.
Cyclopropoxylation: The cyclopropoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with cyclopropyl alcohol in the presence of a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-4-cyclopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Cyclopropyl alcohol with a base like NaH or KOtBu.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
5-Cyano-4-cyclopropoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyano-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The cyclopropoxy group can provide steric hindrance, affecting the binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-cyclopropoxynicotinic acid
- 5-Cyano-4-methoxynicotinic acid
- 5-Cyano-4-ethoxynicotinic acid
Uniqueness
5-Cyano-4-cyclopropoxynicotinic acid is unique due to the presence of both the cyano and cyclopropoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-cyano-4-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-3-6-4-12-5-8(10(13)14)9(6)15-7-1-2-7/h4-5,7H,1-2H2,(H,13,14) |
InChI Key |
DVJXAALGHQLREV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2C#N)C(=O)O |
Origin of Product |
United States |
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